molecular formula C17H17FN2O3S B2957303 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 955255-71-7

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2957303
CAS No.: 955255-71-7
M. Wt: 348.39
InChI Key: VDAHYQYHNHQNFL-UHFFFAOYSA-N
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Description

N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound featuring a pyrrolidinone core substituted with a 4-fluorophenyl group and a benzenesulfonamide moiety linked via a methylene bridge. The benzenesulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrases, kinases) due to its hydrogen-bonding and electron-withdrawing properties .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-14-6-8-15(9-7-14)20-12-13(10-17(20)21)11-19-24(22,23)16-4-2-1-3-5-16/h1-9,13,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAHYQYHNHQNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that it interacts with its target, carbonic anhydrase 2. The interaction between the compound and its target could lead to changes in the activity of the enzyme, potentially affecting the balance of carbon dioxide and bicarbonate in the body.

Biological Activity

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a pyrrolidinone ring, a 4-fluorophenyl group, and a benzenesulfonamide moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors.
  • Introduction of the 4-Fluorophenyl Group : Nucleophilic substitution reaction.
  • Sulfonamide Formation : Reaction with sulfonyl chloride or similar reagents.

These steps are crucial for obtaining the desired compound with high yield and purity.

Pharmacological Properties

This compound has been investigated for various biological activities:

  • Anti-inflammatory Effects : Studies indicate that sulfonamide derivatives can exhibit significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Cardiovascular Effects : Research has shown that certain benzenesulfonamide derivatives affect perfusion pressure and coronary resistance in animal models, suggesting cardiovascular implications .

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom in the 4-fluorophenyl group enhances its stability and lipophilicity, potentially increasing its bioavailability and interaction with biological macromolecules.

Case Studies and Research Findings

  • In Vivo Studies : A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using isolated rat hearts. Results indicated that some derivatives significantly reduced perfusion pressure compared to control groups, suggesting potential therapeutic applications in cardiovascular diseases .
  • In Vitro Studies : Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives, demonstrating their efficacy in reducing inflammation markers in vitro. This supports the hypothesis that these compounds can modulate inflammatory pathways effectively .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatorySignificant reduction in inflammation markers
CardiovascularDecreased perfusion pressure in rat models
Enzyme InteractionPotential modulation of enzyme activity

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

  • N-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS RN 954609-89-3): Key Difference: The sulfonamide benzene ring bears a 3-(trifluoromethyl) group instead of an unsubstituted benzene. Structural Data: Molecular weight = 458.42 g/mol (vs. ~375.38 g/mol for the target compound, estimated).
  • Compounds 6d–6l (): Key Difference: Piperazine or biarylmethyl substituents replace the pyrrolidinone core. For example, compound 6k includes a bis(4-fluorophenyl)methyl group attached to piperazine. Implications: Piperazine derivatives often exhibit improved solubility due to basic nitrogen atoms, but reduced conformational rigidity compared to pyrrolidinone. Melting points for these analogs range from 132°C to 230°C, suggesting variable crystallinity .

Core Heterocycle Modifications

  • (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-(phenylsulfonyl)piperidine (2r, ): Key Difference: A piperidine ring replaces pyrrolidinone, with a benzo[d][1,3]dioxol-5-yloxy substituent. Implications: The dioxolane group introduces steric bulk and may alter metabolic pathways (e.g., cytochrome P450 interactions). Synthesis via CuH-catalyzed enantioselective methods achieved 63% yield, highlighting efficient methodology compared to traditional routes .
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Key Difference: A chromene-pyrazolopyrimidine fused system replaces pyrrolidinone. Implications: The extended π-system may enhance DNA intercalation or kinase binding. The compound exhibits a melting point of 175–178°C and a molecular ion peak at m/z 589.1 ([M+H]⁺), indicating high thermal stability and mass .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

  • Target Compound : Unsubstituted benzenesulfonamide likely confers moderate logP (~2.5–3.5, estimated), balancing solubility and permeability.
  • Piperazine Derivatives () : Basic nitrogen atoms in piperazine may enhance solubility in acidic environments (e.g., gastric fluid) .

Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Features
Target Compound Pyrrolidinone 4-Fluorophenyl, benzenesulfonamide N/A ~375.38 Rigid lactam core
CAS 954609-89-3 () Pyrrolidinone 4-Fluorobenzyl, 3-CF₃-benzenesulfonamide N/A 458.42 Enhanced lipophilicity
Compound 2r () Piperidine Benzo[d][1,3]dioxol-5-yloxy, 4-fluorophenyl N/A ~529.50 Enantioselective synthesis (63% yield)
Compound 6k () Piperazine Bis(4-fluorophenyl)methyl 132–230 ~650.00 High melting point, piperazine solubility
Example 53 () Chromene-pyrazolopyrimidine 5-Fluoro-3-fluorophenyl, sulfonamide 175–178 589.10 Fused heterocyclic system

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